
ForMaldehyde 2,4-Dinitrophenylhydrazone--d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formaldehyde 2,4-Dinitrophenylhydrazone-d3 is a deuterium-labeled derivative of Formaldehyde 2,4-Dinitrophenylhydrazone. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecule makes it particularly useful for tracing and quantitation in various analytical and pharmacokinetic studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Formaldehyde 2,4-Dinitrophenylhydrazone-d3 involves the reaction of deuterated formaldehyde with 2,4-dinitrophenylhydrazine. The reaction typically occurs under acidic conditions to facilitate the formation of the hydrazone derivative. The reaction can be summarized as follows:
D2C=O+C6H3(NO2)2NHNH2→C6H3(NO2)2NHN=CD2+H2O
Industrial Production Methods
Industrial production of Formaldehyde 2,4-Dinitrophenylhydrazone-d3 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to achieve the desired level of purity .
化学反応の分析
Types of Reactions
Formaldehyde 2,4-Dinitrophenylhydrazone-d3 primarily undergoes addition-elimination reactions. These reactions involve the addition of the hydrazine derivative to the carbonyl group of formaldehyde, followed by the elimination of water to form the hydrazone.
Common Reagents and Conditions
Reagents: Deuterated formaldehyde, 2,4-dinitrophenylhydrazine
Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid
Major Products
The major product of the reaction is Formaldehyde 2,4-Dinitrophenylhydrazone-d3, with water as a byproduct .
科学的研究の応用
Formaldehyde 2,4-Dinitrophenylhydrazone-d3 is widely used in various fields of scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in analytical chemistry.
Biology: Employed in metabolic studies to trace the incorporation and transformation of formaldehyde in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of formaldehyde-containing drugs.
Industry: Applied in the development of new materials and chemicals, particularly in the study of formaldehyde-based resins and polymers
作用機序
The mechanism of action of Formaldehyde 2,4-Dinitrophenylhydrazone-d3 involves its interaction with carbonyl compounds. The hydrazone formation reaction is a nucleophilic addition followed by an elimination process. The deuterium atoms in the compound serve as tracers, allowing researchers to monitor the reaction pathways and the fate of formaldehyde in various systems .
類似化合物との比較
Similar Compounds
Formaldehyde 2,4-Dinitrophenylhydrazone: The non-deuterated version of the compound, used for similar applications but without the benefits of deuterium labeling.
Acetaldehyde 2,4-Dinitrophenylhydrazone: Another hydrazone derivative used for the detection and quantitation of acetaldehyde.
Benzaldehyde 2,4-Dinitrophenylhydrazone: Used for the detection of benzaldehyde in various samples .
Uniqueness
The uniqueness of Formaldehyde 2,4-Dinitrophenylhydrazone-d3 lies in its deuterium labeling, which provides enhanced stability and allows for precise tracing in analytical studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where accurate quantitation is crucial .
特性
分子式 |
C7H6N4O4 |
|---|---|
分子量 |
213.17 g/mol |
IUPAC名 |
2,3,5-trideuterio-N-(methylideneamino)-4,6-dinitroaniline |
InChI |
InChI=1S/C7H6N4O4/c1-8-9-6-3-2-5(10(12)13)4-7(6)11(14)15/h2-4,9H,1H2/i2D,3D,4D |
InChIキー |
UEQLSLWCHGLSML-NRUYWUNFSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1NN=C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
正規SMILES |
C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


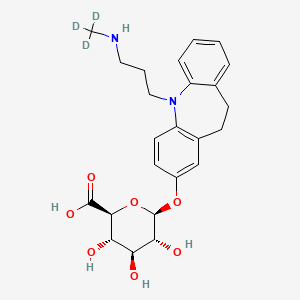
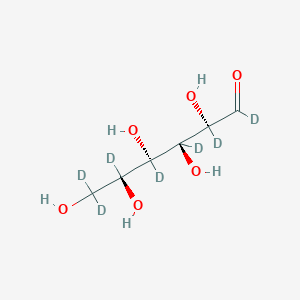
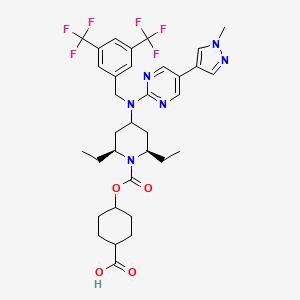

![[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] dodecanoate](/img/structure/B12423841.png)

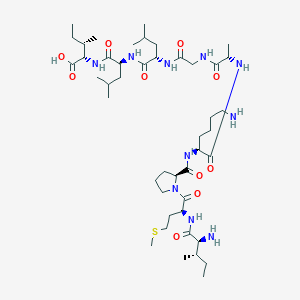
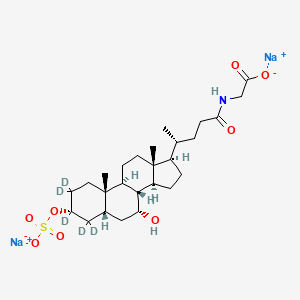
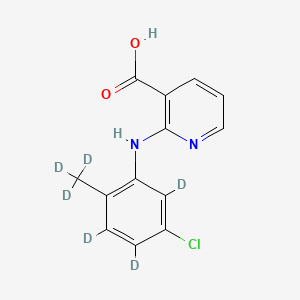


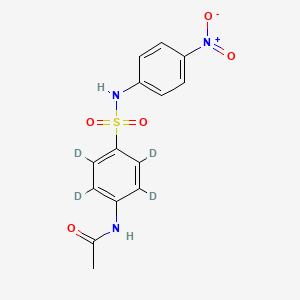
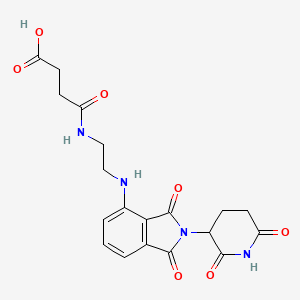
![N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8](/img/structure/B12423911.png)
